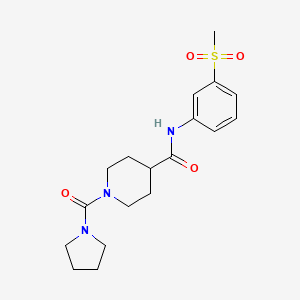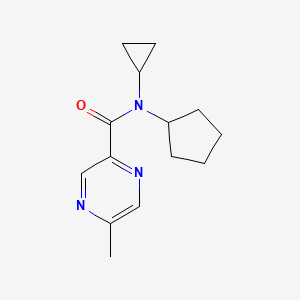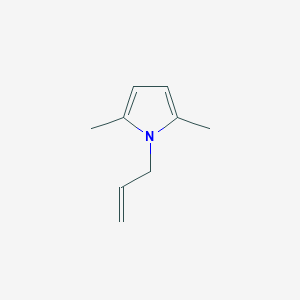
N-(3-methylsulfonylphenyl)-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methylsulfonylphenyl)-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide, also known as MSP-1014, is a small molecule that has gained attention in the scientific community due to its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of N-(3-methylsulfonylphenyl)-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide is not fully understood, but it is thought to involve the modulation of GABAergic neurotransmission. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal excitability. This compound is thought to enhance GABAergic neurotransmission by binding to a specific site on the GABA receptor.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase GABA levels in the brain, which can lead to decreased neuronal excitability. This compound has also been shown to decrease glutamate levels in the brain, which can lead to decreased neuronal excitability. In addition, this compound has been shown to increase the expression of certain genes that are involved in GABAergic neurotransmission.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(3-methylsulfonylphenyl)-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide is that it has been shown to have anticonvulsant and anxiolytic effects in animal models, which makes it a promising candidate for further research as a therapeutic agent. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its potential side effects.
Orientations Futures
There are several future directions for research on N-(3-methylsulfonylphenyl)-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide. One direction is to further investigate its potential as a treatment for epilepsy, anxiety, and neuropathic pain. Another direction is to investigate its potential as a treatment for other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Méthodes De Synthèse
The synthesis of N-(3-methylsulfonylphenyl)-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide involves a multi-step process that begins with the reaction of 3-methylsulfonylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with pyrrolidine-1-carbonyl chloride to form the pyrrolidine amide. The final step involves the reaction of the pyrrolidine amide with piperidine-4-carboxylic acid to form this compound.
Applications De Recherche Scientifique
N-(3-methylsulfonylphenyl)-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide has been the subject of several scientific studies that have investigated its potential as a therapeutic agent. One study found that this compound had anticonvulsant effects in animal models of epilepsy. Another study found that this compound had anxiolytic effects in animal models of anxiety. This compound has also been investigated for its potential as a treatment for neuropathic pain.
Propriétés
IUPAC Name |
N-(3-methylsulfonylphenyl)-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4S/c1-26(24,25)16-6-4-5-15(13-16)19-17(22)14-7-11-21(12-8-14)18(23)20-9-2-3-10-20/h4-6,13-14H,2-3,7-12H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMKDBXNVAHYTSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)NC(=O)C2CCN(CC2)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[4-[[5-(3-chlorophenyl)thiophen-2-yl]methyl]piperazin-1-yl]-7H-purine](/img/structure/B7547850.png)
![N-[3-(1-cyclopropyltetrazol-5-yl)phenyl]-3-(pyrrolidin-1-ylmethyl)benzamide](/img/structure/B7547853.png)



![N-[[4-(2-methylpropoxy)phenyl]methyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide](/img/structure/B7547871.png)
![[5-(furan-2-yl)-1H-pyrazol-3-yl]-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methanone](/img/structure/B7547878.png)


![3-(tetrazol-1-yl)-N-[2-(2,2,2-trifluoroethoxy)phenyl]benzenesulfonamide](/img/structure/B7547908.png)


![2,5-bis(4-fluorophenyl)-6-methyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7547926.png)